molecular formula C7H9F3O2 B3039863 Ethyl 5,5,5-trifluoropent-2-enoate CAS No. 137131-12-5

Ethyl 5,5,5-trifluoropent-2-enoate

Cat. No. B3039863
CAS RN: 137131-12-5
M. Wt: 182.14 g/mol
InChI Key: OSBSWFYMPMCZIA-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5,5-trifluoropent-2-enoate is a chemical compound with the molecular formula C7H9F3O2 . It has a molecular weight of 182.14 .


Synthesis Analysis

The synthesis of Ethyl 5,5,5-trifluoropent-2-enoate involves a reaction with [Rh(OH)(cod)]2 and potassium carbonate in water at 20 - 25℃ for 24 hours . The reaction mixture is then extracted with ethyl acetate, dried over MgSO4, filtered, and reduced under vacuum. The crude product is purified by column chromatography on silica to yield the title compound .


Molecular Structure Analysis

The molecular structure of Ethyl 5,5,5-trifluoropent-2-enoate is represented by the formula C7H9F3O2 . The InChI key for this compound is not available .


Physical And Chemical Properties Analysis

The boiling point of Ethyl 5,5,5-trifluoropent-2-enoate is predicted to be 137.4±40.0 °C . The density of the compound is predicted to be 1.155±0.06 g/cm3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 5,5,5-trifluoropent-2-enoate, focusing on six unique fields:

Pharmaceutical Intermediates

Ethyl 5,5,5-trifluoropent-2-enoate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs, making it a valuable building block in medicinal chemistry .

Agrochemical Development

In agrochemical research, this compound serves as a precursor for the synthesis of herbicides and pesticides. The trifluoromethyl group can improve the efficacy and environmental stability of these agrochemicals, leading to more effective pest control solutions .

Material Science

Ethyl 5,5,5-trifluoropent-2-enoate is utilized in the development of advanced materials, including polymers and coatings. Its incorporation can impart desirable properties such as increased hydrophobicity, chemical resistance, and thermal stability, which are crucial for high-performance materials .

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the formation of complex fluorinated molecules. Its reactivity and the presence of the trifluoromethyl group make it a versatile tool for constructing a variety of organic frameworks, which are important in both academic and industrial research .

Catalysis Research

In catalysis, Ethyl 5,5,5-trifluoropent-2-enoate is used to study and develop new catalytic processes. Its unique structure can help in the design of catalysts that are more efficient and selective, particularly in reactions involving fluorinated substrates .

Environmental Chemistry

Research in environmental chemistry often employs this compound to study the behavior and fate of fluorinated organic compounds in the environment. Understanding its interactions and degradation pathways can help in assessing the environmental impact of fluorinated chemicals and developing strategies for their remediation .

Safety And Hazards

Ethyl 5,5,5-trifluoropent-2-enoate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

ethyl (E)-5,5,5-trifluoropent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h3-4H,2,5H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBSWFYMPMCZIA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,5,5-trifluoropent-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,5,5-trifluoropent-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,5,5-trifluoropent-2-enoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5,5,5-trifluoropent-2-enoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5,5,5-trifluoropent-2-enoate
Reactant of Route 5
Ethyl 5,5,5-trifluoropent-2-enoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5,5,5-trifluoropent-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.